Cas no 24808-13-7 (D-Altritol,3,4-anhydro-1,2:5,6-bis-O-(1-methylethylidene)-)

D-Altritol,3,4-anhydro-1,2:5,6-bis-O-(1-methylethylidene)- structure
24808-13-7 structure
Product Name:D-Altritol,3,4-anhydro-1,2:5,6-bis-O-(1-methylethylidene)-
CAS No:24808-13-7
MF:C12H20O5
MW:244.284204483032
CID:276551
PubChem ID:249343
Update Time:2025-04-19

D-Altritol,3,4-anhydro-1,2:5,6-bis-O-(1-methylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • D-Altritol,3,4-anhydro-1,2:5,6-bis-O-(1-methylethylidene)-
    • 4-[3-(2,2-dimethyl-1,3-dioxolan-4-yl)oxiran-2-yl]-2,2-dimethyl-1,3-dioxolane
    • 1,2:5,6-di-O-isopropylidene-3,
    • 2,3-Anhydro-1,2:5,6-di-O-isopropylidene-D-talo-hexitol
    • 3,4-Anhydro-1,2:5,6-bis-O-isopropyliden-D-talit
    • 3,4-anhydro-1,2:5,6-di-O-isopropylidene-D-altritol
    • 4,4'-oxirane-2,3-diylbis(2,2-dimethyl-1,3-dioxolane)(non-preferred name)
    • AC1Q70JE
    • AGN-PC-00A6ZO
    • NCIOpen2_003293
    • NSC67592
    • O1,O2,O5,O6-diisopropyliden-3,4-anhydro-D-altritol
    • NSC-67592
    • 24808-13-7
    • DTXSID90290236
    • Inchi: 1S/C12H20O5/c1-11(2)13-5-7(16-11)9-10(15-9)8-6-14-12(3,4)17-8/h7-10H,5-6H2,1-4H3
    • InChI Key: LYIKIIQSUALXIQ-UHFFFAOYSA-N
    • SMILES: O1C(C2COC(C)(C)O2)C1C1COC(C)(C)O1

Computed Properties

  • Exact Mass: 244.1311
  • Monoisotopic Mass: 244.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • PSA: 49.45
  • LogP: 1.05680
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